molecular formula C22H23F3N2O4 B11382551 N'-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide

N'-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B11382551
M. Wt: 436.4 g/mol
InChI Key: SUZOYXLXZJOBGS-UHFFFAOYSA-N
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Description

N’-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an oxan ring, and a trifluoromethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenyl)oxan-4-ylmethylamine with 3-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-N-(1,2-oxazol-3-yl)ethanediamide
  • 4-Butoxy-N-{[4-(dimethylamino)oxan-4-yl]methyl}-3,5-dimethoxybenzamide

Uniqueness

N’-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-N-[3-(trifluoromethyl)phenyl]ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C22H23F3N2O4

Molecular Weight

436.4 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C22H23F3N2O4/c1-30-18-7-5-15(6-8-18)21(9-11-31-12-10-21)14-26-19(28)20(29)27-17-4-2-3-16(13-17)22(23,24)25/h2-8,13H,9-12,14H2,1H3,(H,26,28)(H,27,29)

InChI Key

SUZOYXLXZJOBGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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